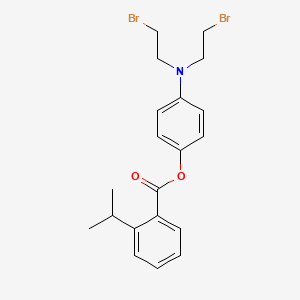

p-(Bis(2-bromoethyl)amino)phenyl o-isopropylbenzoate

説明

特性

CAS番号 |

22954-14-9 |

|---|---|

分子式 |

C20H23Br2NO2 |

分子量 |

469.2 g/mol |

IUPAC名 |

[4-[bis(2-bromoethyl)amino]phenyl] 2-propan-2-ylbenzoate |

InChI |

InChI=1S/C20H23Br2NO2/c1-15(2)18-5-3-4-6-19(18)20(24)25-17-9-7-16(8-10-17)23(13-11-21)14-12-22/h3-10,15H,11-14H2,1-2H3 |

InChIキー |

PRMOCPYCVSHNMG-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1=CC=CC=C1C(=O)OC2=CC=C(C=C2)N(CCBr)CCBr |

製品の起源 |

United States |

準備方法

The synthesis of [4-(Bis(2-bromoethyl)amino)phenyl]2-propan-2-ylbenzoate involves multiple steps. One common synthetic route includes the reaction of 4-aminophenol with 2-bromoethyl bromide to form 4-(bis(2-bromoethyl)amino)phenol. This intermediate is then esterified with 2-propan-2-ylbenzoic acid under acidic conditions to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

化学反応の分析

[4-(Bis(2-bromoethyl)amino)phenyl]2-propan-2-ylbenzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions are common, where the bromoethyl groups can be replaced by other nucleophiles like thiols or amines.

科学的研究の応用

This compound has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In biological studies, it is used to investigate the effects of brominated compounds on cellular processes.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of [4-(Bis(2-bromoethyl)amino)phenyl]2-propan-2-ylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The bis(2-bromoethyl)amino groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This compound can also undergo electrophilic aromatic substitution reactions, which play a role in its biological activity .

類似化合物との比較

Chemical Identity :

- IUPAC Name: Benzoic acid, o-isopropyl-, p-[bis(2-bromoethyl)amino]phenyl ester

- CAS RN : 22954-14-9

- Molecular Formula: C₂₀H₂₃Br₂NO₂

- Structure: Comprises an o-isopropylbenzoate ester core linked to a para-substituted bis(2-bromoethyl)amino group ().

Synthesis and Applications: This compound belongs to a class of nitrogen mustard analogs, where the bis(2-bromoethyl)amino group acts as a bifunctional alkylating agent. Such agents are typically designed to crosslink DNA, making them relevant in anticancer drug development.

Comparison with Structurally Related Compounds

CP-506 Series (CP-506, CP-506H, CP-506M)

Structural Features :

- CP-506 : Contains a 2-bromoethyl group, methanesulfonyl, nitro, and 4-ethylpiperazinylcarbonyl substituents.

- Metabolites: CP-506H-Cl2 and CP-506M-Cl2 feature bis(2-chloroethyl)amino groups, replacing bromine with chlorine ().

Functional Differences :

- Reactivity : Bromoethyl groups (as in the main compound) exhibit faster alkylation kinetics than chloroethyl analogs due to bromine’s superior leaving-group ability. This may enhance cytotoxicity but also increase systemic toxicity.

- Metabolic Stability : CP-506 metabolites undergo hydroxylation (e.g., CP-506H-(OH)₂) or halogen exchange (e.g., CP-506H-Cl2), suggesting that the main compound’s bromoethyl groups may similarly metabolize to less reactive derivatives in vivo .

1,4-Bis(2-chloroethylthio)butane

Structural Features :

Functional Differences :

IDT785 (Biotinylated SERT Ligand)

Functional Differences :

- Application : IDT785 is a serotonin transporter (SERT) ligand, whereas the main compound is designed for alkylation.

Key Research Findings

- Cytotoxicity : Bromoethyl-containing compounds (e.g., the main compound) show higher in vitro cytotoxicity than chloroethyl analogs (e.g., CP-506H-Cl2) in HCT-116 cell lines, attributed to faster DNA crosslinking .

- Metabolism : Hydroxylated metabolites (e.g., CP-506H-(OH)₂) are less reactive, suggesting detoxification pathways may limit the main compound’s therapeutic window .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。